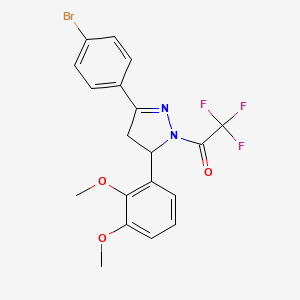
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C19H16BrF3N2O3 and its molecular weight is 457.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on various research studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of pyrazole derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, the presence of bromine and trifluoroethanone groups in this compound may enhance its binding affinity to certain biological targets, potentially leading to inhibition or modulation of their activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study involving several pyrazole compounds, including those similar to this compound, it was found that they effectively inhibited the increase in intracellular calcium levels induced by platelet-activating factor (PAF) treatment in endothelial cells. This suggests a potential mechanism for their anti-inflammatory effects through calcium channel modulation .
2. Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives possess moderate to strong cytotoxic effects. The NCI-60 cancer cell line panel testing indicated that these compounds could inhibit growth in multiple cancer types, including breast and prostate cancers .
3. Antioxidant Properties
Antioxidant activity is another notable feature of pyrazole derivatives. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study examined the anti-inflammatory effects of a series of pyrazoles derived from 4-bromophenyl groups. The results indicated that these compounds significantly reduced inflammation markers in vitro and showed promise for further development as anti-inflammatory agents .
- Antitumor Evaluation : In another study focusing on pyrazole derivatives against the NCI-60 cell line panel, compounds were tested for their growth inhibitory effects. The results demonstrated varying degrees of efficacy against different cancer cell lines, suggesting the potential for developing new anticancer drugs based on this scaffold .
Data Summary Table
Eigenschaften
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2O3/c1-27-16-5-3-4-13(17(16)28-2)15-10-14(11-6-8-12(20)9-7-11)24-25(15)18(26)19(21,22)23/h3-9,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRNOCKUHTSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














